molecular formula C27H46O2 B1253727 Peniocerol

Peniocerol

Cat. No. B1253727
M. Wt: 402.7 g/mol
InChI Key: MPCLLXXLNXORCU-YCNUQCQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peniocerol is a natural product found in Myrtillocactus geometrizans and Peniocereus viperinus with data available.

Scientific Research Applications

Anticancer Properties

Peniocerol has been studied for its potential anticancer properties. In 2019, a study demonstrated that peniocerol exhibits cytotoxic activity against human colon cancer cell lines and induces apoptosis both in vitro and in a xenograft mouse model of colon cancer. This study suggests peniocerol's potential as a therapeutic agent against colon cancer (Couder-García et al., 2019). Similarly, a 2015 research highlighted peniocerol's ability to inhibit growth and induce apoptosis in colon and breast cancer cells, suggesting its broader application in cancer treatment (Bolaños-Carrillo et al., 2015).

Insecticidal and Growth Regulatory Effects

Peniocerol has shown significant insecticidal and insect growth regulatory activities. A study in 2005 found that peniocerol, along with other compounds, demonstrated insecticidal effects against Spodoptera frugiperda, an important pest of corn, and Tenebrio molitor, a pest of stored grains. These findings indicate peniocerol's potential as a natural insecticide (Cespedes et al., 2005).

Anti-Inflammatory Activity

Peniocerol has also been studied for its anti-inflammatory properties. In 2011, research showed that peniocerol, isolated from Myrtillocactus geometrizans, exhibited anti-inflammatory activities in animal models. This suggests its potential use in treating inflammation-related conditions (Salazar et al., 2011).

properties

Product Name

Peniocerol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,5S,6S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-19,21-22,24-25,28-29H,6-16H2,1-5H3/t18-,19+,21-,22+,24-,25+,26-,27-/m1/s1

InChI Key

MPCLLXXLNXORCU-YCNUQCQXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C

synonyms

peniocerol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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